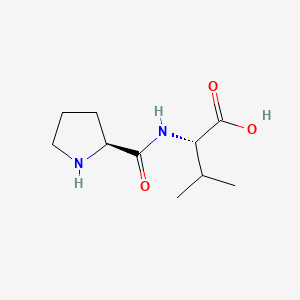
L-Prolyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pro-Val is a dipeptide formed from L-proline and L-valine residues. It has a role as a metabolite.
科学的研究の応用
Stereochemistry and Structural Studies
- Stereochemistry of L-Prolyl-L-Valine Anhydride : A study by Ogura, H., Furuhata, K., & Furuhata, K. (1975) explored the stereochemistry of L-Prolyl-L-valine anhydride, a by-product from a Streptomyces culture. The study provided insights into the structural elucidation of this compound through infrared, NMR, 13C-NMR, and mass spectra analyses (Ogura, Furuhata, & Furuhata, 1975).
Metabolism and Biochemistry
- Metabolism in Rumen Microorganisms : Research by Dehority, B. A., et al. (1958) indicated that valine and proline undergo metabolic transformations in rumen microorganisms, potentially contributing to cellulose digestion (Dehority et al., 1958).
Antibiotic Production
- Actinomycin D Biosynthesis : Walker, J., et al. (1972) studied the activation of L-valine in the biosynthesis of actinomycin D by Streptomyces antibioticus, demonstrating its role as a precursor in antibiotic production (Walker, Otani, & Perlman, 1972).
Antihypertensive Effects
- Antihypertensive Peptides in Aorta : Masuda, O., et al. (1996) found that certain peptides, including L-valyl-L-prolyl-L-proline, exhibited antihypertensive effects in rats when administered orally. This suggests potential cardiovascular applications (Masuda, Nakamura, & Takano, 1996).
Amino Acid Production
- L-Valine Production in Corynebacterium glutamicum : Wang, X., Zhang, H., & Quinn, P. (2018) reviewed the metabolic engineering approaches for producing L-valine in Corynebacterium glutamicum, highlighting the significance of L-valine in food, medicine, and feed (Wang, Zhang, & Quinn, 2018).
Enzyme Research
- Substrate Specificity of Human Granulocyte Elastase : Kramps, J., et al. (1983) discovered a specific substrate for human granulocyte elastase, L-pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, enhancing our understanding of this enzyme's activity (Kramps, van Twisk, & van der Linden, 1983).
Metal Complex Studies
- Metal Complexes of L-Valine : Mandal, S., et al. (2014) investigated the coordination properties of L-valine with divalent metal ions, providing insights into the structural changes in amino acids due to metal binding (Mandal, Das, & Askari, 2014).
Mechanisms in Streptomyces
- L-Prolyl Diketopiperazine Formation : Koaze, Y. (1960) explored the mechanism of L-prolyl diketopiperazine formation in Streptomyces, contributing to the understanding of peptide formation in this genus (Koaze, 1960).
Peptide Synthesis
- Synthesis of Complex Peptides : Boissonnas, R. A., et al. (1958) documented the synthesis of a complex peptide involving L-prolyl-L-valine, demonstrating advanced peptide synthesis techniques (Boissonnas et al., 1958).
Cellular Studies
- Amino Acid Utilization in Gymnodinium breve : Baden, D., & Mende, T. (1979) studied the utilization of amino acids, including L-valine, in the marine dinoflagellate Gymnodinium breve, providing insights into amino acid metabolism in marine microorganisms (Baden & Mende, 1979).
Microbial Fermentation
- High-Level L-Valine Production in E. coli : Hao, Y., et al. (2022) reported on the multi-modular engineering of Escherichia coli for high-level production of L-valine, significant for industrial applications (Hao et al., 2022).
特性
製品名 |
L-Prolyl-L-valine |
|---|---|
分子式 |
C10H18N2O3 |
分子量 |
214.26 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |
InChIキー |
AWJGUZSYVIVZGP-YUMQZZPRSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1 |
配列 |
PV |
同義語 |
Pro-Val prolylvaline |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



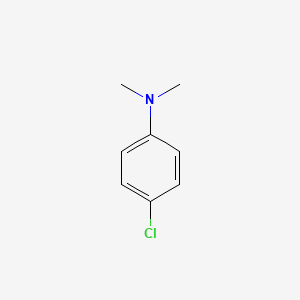
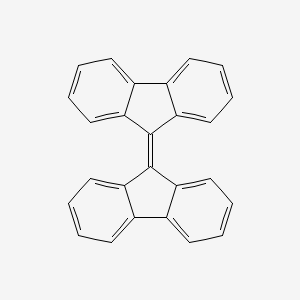
![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)
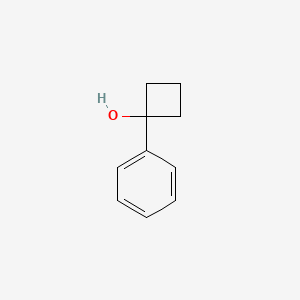
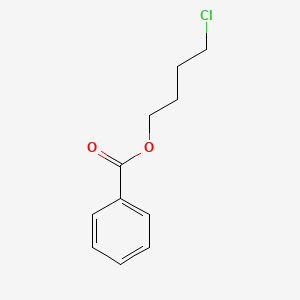
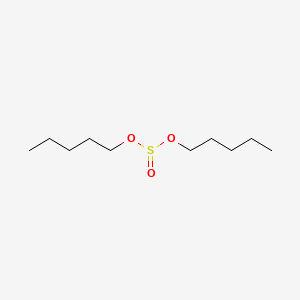
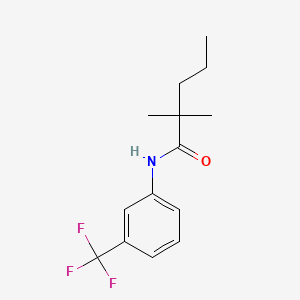
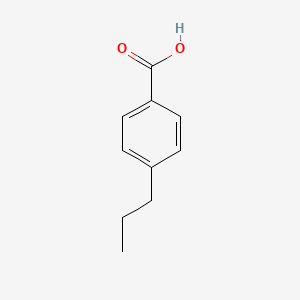
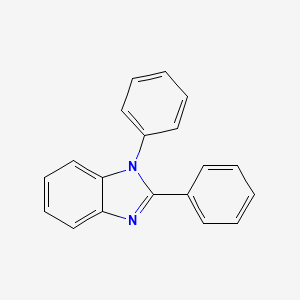
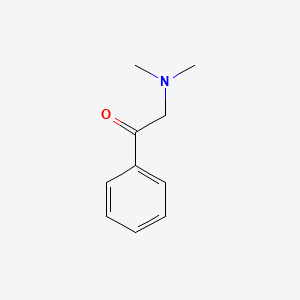
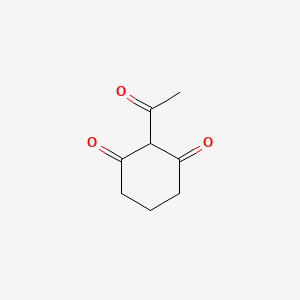
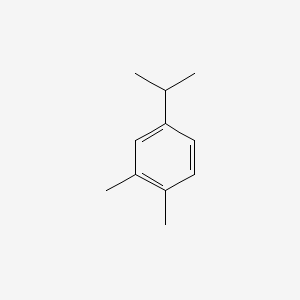
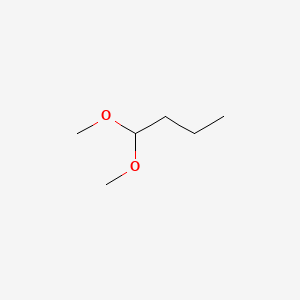
![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)